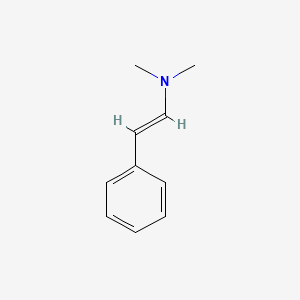

E-2-(N,N-dimethylamino)-1-phenylethene

Descripción

E-2-(N,N-Dimethylamino)-1-phenylethene is a styrene derivative featuring a dimethylamino (-N(CH₃)₂) group at the β-position of the ethenyl moiety in the E-configuration. This compound is of interest due to the electron-donating nature of the dimethylamino group, which significantly influences its electronic, spectral, and reactivity properties. It is commonly synthesized via condensation reactions between aldehydes and active methylene compounds. For instance, derivatives of this compound, such as 2,3-bis(methoxycarbonyl)-1-[4-(N,N-dimethylamino)]styryl-5-methylindolo[2,3-b]thiopyrylium perchlorate (8a), are prepared by refluxing 4-(N,N-dimethylamino)benzaldehyde with indole-thiopyrylium precursors in methanol, yielding 78% efficiency .

The dimethylamino group enhances conjugation and stabilizes charge-transfer states, making this compound valuable in photophysical studies and as a precursor for cyanine dyes .

Propiedades

Fórmula molecular |

C10H13N |

|---|---|

Peso molecular |

147.22 g/mol |

Nombre IUPAC |

(E)-N,N-dimethyl-2-phenylethenamine |

InChI |

InChI=1S/C10H13N/c1-11(2)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+ |

Clave InChI |

SDYRIBONPHEWCT-CMDGGOBGSA-N |

SMILES isomérico |

CN(C)/C=C/C1=CC=CC=C1 |

SMILES canónico |

CN(C)C=CC1=CC=CC=C1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations :

- The dimethylamino group (8a) provides comparable or superior yields to diethylamino (8b) or cinnamyl (8c) derivatives, suggesting minimal steric hindrance during synthesis .

Spectroscopic Properties

The dimethylamino group induces bathochromic shifts in absorption spectra due to its strong electron-donating effect. Comparisons with other substituents highlight these trends:

Table 2: Absorption Spectral Data

Key Observations :

- Bichromophoric compounds with dimethylamino groups (e.g., 1, 2, 5, 6) exhibit broad absorption in the 330–450 nm range, attributed to intramolecular charge transfer (ICT) between coumarin and phthalimide/naphthylimide moieties .

- In E-2-benzylidene indanones, electron-withdrawing groups (e.g., nitro) increase carbonyl stretching frequencies (IR: 1705 cm⁻¹) compared to electron-donating groups like methoxy (IR: 1680 cm⁻¹).

Substituent Effects on Electronic and Reactivity Profiles

- Electron-Donating Capacity: The dimethylamino group strongly donates electrons via resonance, enhancing conjugation in styryl dyes (8a-c) and stabilizing charge-transfer states in coumarin derivatives (1–6) .

- Steric Considerations: Diethylamino groups (8b) introduce steric bulk but retain good synthetic yields, suggesting tolerance for larger substituents in certain reactions .

- Environmental Sensitivity: Dimethylamino-substituted compounds exhibit solvatochromism in coumarin derivatives, with spectral shifts observed between solution and polymer matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.